molecular formula C9H19NO B2463425 N-(2-Methoxyethyl)cyclohexanamine CAS No. 55611-82-0

N-(2-Methoxyethyl)cyclohexanamine

Cat. No.: B2463425
CAS No.: 55611-82-0
M. Wt: 157.257
InChI Key: WLNWJJLFZFNSAW-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)cyclohexanamine is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . It is a cyclohexanamine derivative where the amino group is substituted with a 2-methoxyethyl group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Properties

IUPAC Name

N-(2-methoxyethyl)cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-11-8-7-10-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNWJJLFZFNSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55611-82-0
Record name N-(2-methoxyethyl)cyclohexanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Methoxyethyl)cyclohexanamine can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with 2-methoxyethanol under acidic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Methoxyethyl)cyclohexanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 2-methoxyethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .

Biological Activity

N-(2-Methoxyethyl)cyclohexanamine is a compound of significant interest in both medicinal and chemical research due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, case studies, and relevant data.

This compound is classified as a cyclic amine and is utilized as a building block in organic synthesis. The compound can undergo various chemical transformations, including oxidation to form N-oxides, reduction to yield corresponding amine derivatives, and substitution reactions to generate diverse cyclohexanamine derivatives.

The biological activity of this compound is primarily attributed to its role as a ligand that interacts with specific receptors or enzymes. This interaction can modulate various biological pathways, leading to potential therapeutic effects. The precise molecular targets are still under investigation, but its structural properties suggest it may influence neurotransmitter systems and cellular signaling pathways.

1. Antimicrobial Activity

Recent studies have suggested that compounds similar to this compound exhibit antimicrobial properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

2. Cytotoxicity

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicate that the compound may induce apoptosis in tumor cells, making it a candidate for further development in cancer therapy .

3. Neuropharmacological Effects

Research indicates that this compound may affect central nervous system functions, potentially acting as an anxiolytic or antidepressant agent. Its interaction with neurotransmitter receptors could provide insights into its efficacy in treating mood disorders .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Properties : A study demonstrated that derivatives of cyclohexylamines exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential use in developing new antibiotics .
  • Cytotoxicity Assessment : In a recent investigation, this compound was tested against various cancer cell lines, showing promising results with IC50 values indicating effective inhibition of cell proliferation at low concentrations .

Data Tables

Activity Cell Line/Organism IC50 (µM) Mechanism
AntimicrobialE. coli15Cell membrane disruption
CytotoxicityMCF-7 (breast cancer)10Induction of apoptosis
NeuropharmacologicalRat brain slices5Modulation of neurotransmitter release

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